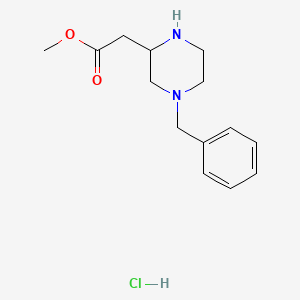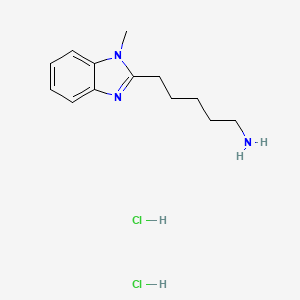
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .Wissenschaftliche Forschungsanwendungen
MBI-5 has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-fungal activities in vitro. In addition, it has been used in studies of the regulation of gene expression, as well as in studies of the role of calcium in cell signaling. It has also been used in studies of the role of protein kinases in signal transduction pathways.
Wirkmechanismus
The exact mechanism of action of MBI-5 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, it has been shown to interact with certain ion channels, which may explain its anti-inflammatory and anti-fungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBI-5 are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to interact with certain ion channels. In addition, it has been shown to possess anti-inflammatory and anti-fungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
MBI-5 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. In addition, it has been shown to interact with certain ion channels and enzymes involved in signal transduction pathways, which makes it useful for studying these pathways. However, MBI-5 is not suitable for use in in vivo experiments, as it is toxic and has been shown to cause adverse effects in animals.
Zukünftige Richtungen
There are a number of potential future directions for research involving MBI-5. These include further studies of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, further studies of its anti-inflammatory and anti-fungal activities are warranted. Finally, further studies of its potential toxicity and adverse effects in animals are needed in order to determine its safety for use in in vivo experiments.
Synthesemethoden
MBI-5 can be synthesized by a number of different methods. One of the most common methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-methyl-1H-benzimidazole-2-ylmethylpentan-1-amine in the presence of an acid catalyst. This reaction produces 5-(1-methyl-1H-benzimidazole-2-yl)pentan-1-amine dihydrochloride.
Eigenschaften
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



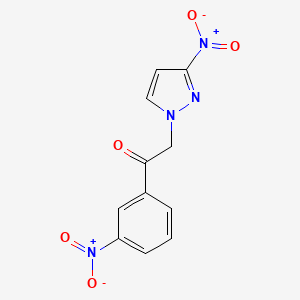
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
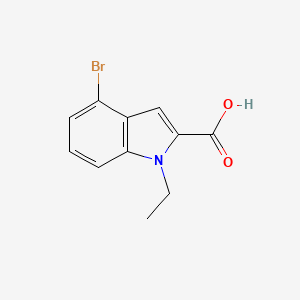
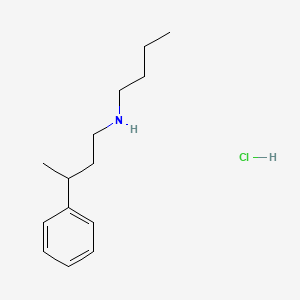
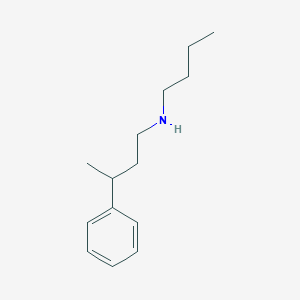
amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)

